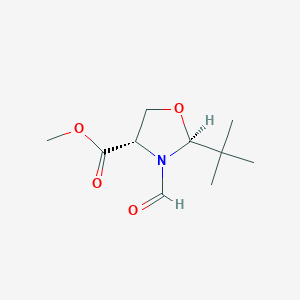

Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. Its unique structure, featuring an oxazolidine ring with a tert-butyl group and a formyl group, makes it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate typically involves the reaction of a chiral amino alcohol with a tert-butyl ester and a formylating agent. One common method includes the use of tert-butyl chloroformate and formaldehyde under basic conditions to form the oxazolidine ring .

Industrial Production Methods: Industrial production of this compound often employs continuous flow microreactor systems, which enhance the efficiency and sustainability of the synthesis process. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products:

Oxidation: Methyl (2S,4S)-2-tert-butyl-3-carboxy-1,3-oxazolidine-4-carboxylate.

Reduction: Methyl (2S,4S)-2-tert-butyl-3-hydroxymethyl-1,3-oxazolidine-4-carboxylate.

Substitution: Various alkyl-substituted oxazolidine derivatives.

Scientific Research Applications

Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate is widely used in scientific research due to its versatility:

Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

Industry: It is employed in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazolidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This compound can inhibit or activate enzymatic pathways, depending on its structural modifications .

Comparison with Similar Compounds

Methyl 2-methylbutanoate: Similar ester functionality but lacks the oxazolidine ring.

tert-Butyl 2-methyl-4-hydroxypyrrolidine-1,2-dicarboxylate: Shares the tert-butyl group but has a different ring structure.

Uniqueness: Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate is unique due to its combination of a chiral oxazolidine ring, a formyl group, and a tert-butyl group. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Biological Activity

Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by the presence of an oxazolidine ring, which contributes to its biological activity. Its molecular formula is C10H17NO4, and it possesses a chiral center that may influence its pharmacological effects.

Research indicates that compounds with oxazolidine structures can exhibit various biological activities through several mechanisms:

- Antimicrobial Activity : Some oxazolidine derivatives have been shown to possess antimicrobial properties. Studies suggest that they may inhibit bacterial protein synthesis, making them potential candidates for antibiotic development.

- Antioxidant Properties : The presence of the tert-butyl group may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Enzyme Inhibition : Certain derivatives have been reported to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxazolidine derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae .

- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that the compound has selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer agents with fewer side effects .

- Antioxidant Activity Testing : The compound was subjected to DPPH radical scavenging assays, where it showed a notable ability to reduce DPPH radicals compared to standard antioxidants like ascorbic acid .

Data Table: Biological Activities Overview

Properties

CAS No. |

93250-92-1 |

|---|---|

Molecular Formula |

C10H17NO4 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)9-11(6-12)7(5-15-9)8(13)14-4/h6-7,9H,5H2,1-4H3/t7-,9-/m0/s1 |

InChI Key |

CUOGQSHIYFHDEM-CBAPKCEASA-N |

Isomeric SMILES |

CC(C)(C)[C@H]1N([C@@H](CO1)C(=O)OC)C=O |

Canonical SMILES |

CC(C)(C)C1N(C(CO1)C(=O)OC)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.